N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-6-11-24-18-13-14(2)12-15(3)19(18)28-21(24)22-20(25)16-7-9-17(10-8-16)29(26,27)23(4)5/h1,7-10,12-13H,11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIUEKQORBTXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound features a benzothiazole core linked to a dimethylsulfamoyl group and a prop-2-ynyl substituent . The molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity. The structural components suggest multiple potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and an appropriate aldehyde.
- Introduction of the Prop-2-ynyl Group : The benzothiazole intermediate is reacted with propargyl bromide under basic conditions.
- Formation of the Dimethylsulfamoyl Group : This can be accomplished through reactions involving sulfamoyl chlorides or similar compounds.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity . For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
| Compound | Activity Type | Target Organism | Inhibition (%) |
|---|---|---|---|
| 1 | Antibacterial | E. coli | 85 |
| 2 | Antifungal | Staphylococcus aureus | 70 |
Anticancer Potential
The compound's structure suggests potential anticancer properties as well. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer cell lines.
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Blockade : It may block receptors that are crucial for cell signaling pathways in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives induce oxidative stress in target cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules highlighted that benzothiazole derivatives exhibit significant larvicidal activity against mosquito larvae, suggesting a broader ecological application for compounds with similar structures .
- Another research article indicated that certain benzothiazole compounds showed promising results against Botrytis cinerea, a common plant pathogen .
- Comparative studies have demonstrated that modifications to the benzothiazole core can enhance biological activity significantly; for instance, adding different substituents can lead to improved efficacy against specific microbial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocyclic systems, such as triazole derivatives and sulfonamide-containing analogs. Below is a detailed analysis:
Core Heterocycle Comparison: Benzothiazole vs. Triazole
- Benzothiazole (Target Compound): Exhibits aromaticity with a thiazole ring fused to a benzene ring. Methyl groups at positions 5 and 7 increase steric bulk, possibly affecting solubility or binding specificity.
- Triazole Derivatives (Compounds 7–9 in ): 1,2,4-Triazole rings are smaller, more polar heterocycles with two nitrogen atoms, enabling diverse hydrogen-bonding interactions. Tautomerism between thione (C=S) and thiol (S–H) forms is observed, as confirmed by IR and NMR data (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Substituent Analysis: Sulfonamide and Alkynyl Groups
Sulfonyl-Containing Triazoles (Compounds 7–9) :
- May increase metabolic stability compared to ethyl or methyl substituents.
Physicochemical and Spectral Properties
Preparation Methods
Stepwise Synthesis and Optimization
Synthesis of 5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of a substituted o-aminothiophenol derivative. Key steps include:
Reaction Scheme
- Starting Material : 2-Amino-4,6-dimethylthiophenol.
- Prop-2-ynyl Introduction : Alkylation with propargyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 hours.
- Cyclization : Treatment with carbon disulfide (CS₂) and iodine in ethanol under reflux (12 hours) to form the benzothiazole ring.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 85 |
| Temperature | 80°C | - |
| Reaction Time | 6 hours | - |
| Base | Potassium carbonate (K₂CO₃) | - |
Key Characterization
Preparation of 4-(Dimethylsulfamoyl)benzoyl Chloride
The sulfonamide-containing benzoyl chloride is synthesized via sulfonation and chlorination:
Reaction Scheme
- Sulfonation : 4-Chlorosulfonylbenzoic acid is reacted with dimethylamine in THF at 0°C to form 4-(dimethylsulfamoyl)benzoic acid.
- Chlorination : Treatment with thionyl chloride (SOCl₂) under reflux (2 hours) to yield the acyl chloride.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Sulfonating Agent | Dimethylamine | 78 |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | 92 |
| Solvent | Tetrahydrofuran (THF) | - |
Key Characterization
Amide Coupling Reaction
The final step involves nucleophilic acyl substitution between the benzothiazole amine and sulfonamide benzoyl chloride:
Reaction Scheme
- Base-Mediated Coupling : 5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine is reacted with 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0–5°C.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 75 |
| Temperature | 0–5°C | - |
| Base | Triethylamine (Et₃N) | - |
| Reaction Time | 4 hours | - |
Key Characterization
Comparative Analysis of Synthetic Routes
Alternative Methods for Benzothiazole Core Synthesis
- Method A : Cyclocondensation of 2-aminothiophenol with α-haloketones (e.g., propargyl bromide) in ethanol.
- Method B : Microwave-assisted synthesis reduces reaction time to 1 hour but requires specialized equipment.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 85 | 98 |
| B | 88 | 97 |
Challenges and Mitigation Strategies
- Prop-2-ynyl Side Reactions : Propargyl groups may undergo undesired polymerization. Mitigated by using inert atmospheres (N₂) and low temperatures.
- Acyl Chloride Stability : Hydrolysis-prone; reactions must exclude moisture.
- Regioselectivity : Controlled by steric effects from 5,7-dimethyl groups, ensuring substitution at position 3.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
- Methodology :
-
Multi-step synthesis : Begin with constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with appropriate ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
-
Functionalization : Introduce the prop-2-ynyl group via nucleophilic substitution or alkyne coupling reactions (e.g., Sonogashira coupling) . The dimethylsulfamoyl moiety is typically added through sulfonylation using dimethylsulfamoyl chloride in dichloromethane (DCM) at room temperature .
-
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) . Purify via column chromatography or recrystallization .
Step Key Reaction Conditions Yield Range 1 Benzothiazole core formation Reflux in ethanol, 80°C, 12h 60–75% 2 Alkyne introduction Pd-catalyzed coupling, 60°C, 6h 70–85% 3 Sulfonylation DCM, RT, 4h 80–90%
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity (e.g., benzothiazole proton signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and similar benzothiazole derivatives be resolved?
- Methodology :
- Comparative SAR Studies : Systematically modify functional groups (e.g., replacing dimethylsulfamoyl with methylsulfonyl) and test in standardized assays (e.g., enzyme inhibition) to isolate activity drivers .
- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer assays) and control for variables like incubation time and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in IC50 values across structural analogs .
Q. What computational and experimental approaches elucidate this compound’s 3D structure and target interactions?
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and refine using SHELX . Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for benzothiazoles .
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against targets like EGFR or COX-2, using the prop-2-ynyl group’s electron density to map hydrophobic pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
Q. How should dose-response experiments be designed to evaluate therapeutic index and off-target effects?
- In Vitro :
- Dose Range : Test 0.1–100 µM in triplicate across 5–10 concentrations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
- In Vivo :
- Animal Models : Use BALB/c mice for acute toxicity (MTD determination) and xenograft models for efficacy .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess organ-specific accumulation .
Data Contradiction Analysis
Q. Why do similar benzothiazoles show divergent antimicrobial activities, and how can this be addressed experimentally?
- Hypothesis Testing :
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to compare compound uptake in Gram-positive vs. Gram-negative bacteria .
- Resistance Profiling : Screen against clinically isolated resistant strains to identify efflux pump or target mutation mechanisms .
- Structural Insights :
- Crystal Structures : Resolve ligand-binding modes of topoisomerase IV or dihydrofolate reductase homologs via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
